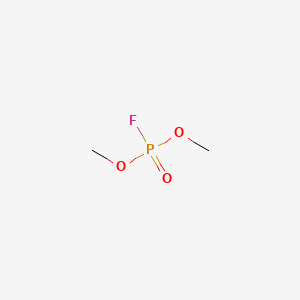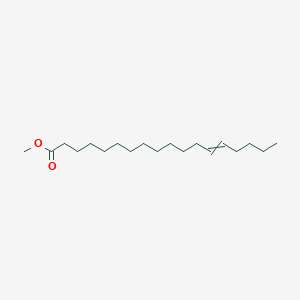
2-Amino-2-butyl-4-phosphonobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-butyl-4-phosphonobutanoic acid: is an organophosphorus compound that belongs to the class of aminophosphonic acids. These compounds are analogs of amino acids where the carboxylic group is replaced by a phosphonic acid moiety. This structural modification imparts unique properties to the compound, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-butyl-4-phosphonobutanoic acid typically involves the use of chiral sulfinimines as chirality-inducing reagents. The process includes the diastereoselective addition of various carbon and phosphorus nucleophiles to enantiopure sulfinimines, followed by acid hydrolysis of the adducts formed . This method allows for the preparation of both racemic and optically active forms of the compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-butyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield aminophosphonic acid derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where the amino or phosphonic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various aminophosphonic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Amino-2-butyl-4-phosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-2-butyl-4-phosphonobutanoic acid involves its role as a potent and selective agonist for group III metabotropic glutamate receptors (mGluR 4/6/7/8). It binds to these receptors and modulates their activity, influencing various cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phosphonobutanoic acid: A phosphonic analog of glutamic acid, known for its role as a modulator of NMDA receptor sites.
Phosphinothricin: Another aminophosphonic acid with similar biological activities.
Uniqueness
2-Amino-2-butyl-4-phosphonobutanoic acid is unique due to its specific structural features and its potent activity as a metabotropic glutamate receptor agonist. This distinguishes it from other similar compounds and highlights its potential in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H18NO5P |
|---|---|
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
2-amino-2-(2-phosphonoethyl)hexanoic acid |
InChI |
InChI=1S/C8H18NO5P/c1-2-3-4-8(9,7(10)11)5-6-15(12,13)14/h2-6,9H2,1H3,(H,10,11)(H2,12,13,14) |
Clé InChI |
PLHYQEOZESZMHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCP(=O)(O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)






![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)


![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
